1,3-Dimethyl-2-(2-furyl)imidazolidine: Technical Guide to Structure, Properties, and Synthetic Utility
1,3-Dimethyl-2-(2-furyl)imidazolidine: Technical Guide to Structure, Properties, and Synthetic Utility
This technical guide provides a comprehensive analysis of 1,3-Dimethyl-2-(2-furyl)imidazolidine , a specialized heterocyclic aminal utilized primarily as a masked aldehyde and a powerful directing group in organic synthesis.[1]
[1]
Executive Summary
1,3-Dimethyl-2-(2-furyl)imidazolidine (CAS: 104208-14-2 ) is a cyclic aminal derived from the condensation of furfural and N,N'-dimethylethylenediamine.[1][2][3][4] In drug discovery and advanced organic synthesis, it serves two critical functions:
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Aldehyde Protection: It masks the reactive carbonyl of furfural, rendering it inert to nucleophiles and strong bases.[1]
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Directed Ortho-Metalation (DoM): The imidazolidine ring acts as a Directed Metalation Group (DMG), coordinating organolithium reagents to regioselectively functionalize the furan ring at the C3 position—a transformation that is otherwise difficult to achieve on the unprotected aldehyde.[1]
Chemical Identity & Physicochemical Properties[1][2][5][6][7][8][9]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1,3-Dimethyl-2-(furan-2-yl)imidazolidine |
| CAS Number | 104208-14-2 |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| SMILES | CN1CCN(C)C1c2occc2 |
| Structure Class | Cyclic Aminal (N,N-acetal) |
Structural Characteristics
The molecule consists of an electron-rich imidazolidine ring attached to the C2 position of a furan moiety.[1]
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Aminal Center (C2'): The carbon connecting the two nitrogens and the furan ring is tetrahedral (
). It is chemically equivalent to an aldehyde carbon but possesses no electrophilic character toward Grignard or lithium reagents.[1] -
Lewis Basicity: The two tertiary nitrogen atoms possess lone pairs capable of chelation.[1] This bidentate or monodentate coordination capability is the driver for its directing group effects.[1]
Physical Properties[1]
-
State: Colorless to pale yellow oil.[1]
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Solubility: Soluble in organic solvents (THF, toluene, dichloromethane, ether); insoluble in water (hydrolyzes).
-
Stability: Stable to basic and neutral conditions; highly sensitive to acidic hydrolysis.[1]
Synthesis & Manufacturing Protocol
The synthesis follows a condensation pathway common to aminals, requiring the removal of water to drive the equilibrium forward.
Reaction Pathway
Reagents: Furfural (Furan-2-carboxaldehyde), N,N'-Dimethylethylenediamine.[1] Solvent: Benzene or Toluene (for azeotropic water removal).[1] Catalyst: None usually required, or trace p-Toluenesulfonic acid (pTSA).[1]
Laboratory Protocol (Standardized)
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add Furfural (1.0 eq) and N,N'-Dimethylethylenediamine (1.1 eq) to Toluene (approx. 5 mL per mmol).
-
Reflux: Heat to reflux.[1][5] Monitor water collection in the Dean-Stark trap. Reaction is typically complete when theoretical water volume is collected (2-4 hours).[1]
-
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess diamine.[1]
-
Purification: Distill under high vacuum. (Note: Do not use silica gel chromatography, as the acidity of silica will hydrolyze the aminal back to the aldehyde).
Synthesis Visualization
Figure 1: Synthetic pathway via condensation and azeotropic dehydration.[1]
Reactivity Profile: The "Masked" Directing Group
The primary value of this compound lies in its ability to alter the reactivity landscape of the furan ring.[1]
Directed Ortho-Metalation (DoM)
Unprotected furfural reacts with organolithiums (e.g., n-BuLi) via nucleophilic attack at the carbonyl carbon (1,2-addition).[1] By converting the aldehyde to the imidazolidine, the carbonyl is protected. Furthermore, the nitrogen lone pairs coordinate the lithium atom, bringing the base into proximity with the C3-proton of the furan ring.[1]
-
Reagent: n-Butyllithium (n-BuLi) or sec-BuLi.[1]
-
Solvent: THF or Ether (anhydrous).[1]
-
Temperature: -78 °C to 0 °C.[1]
-
Result: Lithiation occurs exclusively at the C3 position (ortho to the imidazolidine).
Mechanistic Diagram
Figure 2: Mechanism of Directed Ortho-Metalation (DoM) facilitated by the imidazolidine group.[1]
Hydrolysis (Deprotection)
Post-functionalization, the aldehyde can be regenerated by mild acid hydrolysis.
-
Conditions: 5% HCl or dilute H₂SO₄, room temperature, 1 hour.
-
Product: 3-Substituted Furfural + N,N'-Dimethylethylenediamine (salt).[1]
Applications in Research & Drug Development[1]
Access to 3-Substituted Furans
Furan rings are ubiquitous in natural products and pharmaceuticals (e.g., Ranitidine, Furosemide).[1] However, electrophilic aromatic substitution on furan typically occurs at C2 or C5.[1] The imidazolidine group allows researchers to access the C3 position , opening chemical space for:
-
Polysubstituted Furan Scaffolds: Creating 2,3-disubstituted patterns.[1]
-
Fragment-Based Drug Design: Introducing polarity or specific binding elements at the "meta" (C3) position of the furan pharmacophore.[1]
C-H Activation Ligand
Beyond stoichiometric lithiation, the bidentate nature of the 1,3-dimethylimidazolidine moiety allows it to serve as a transient directing group for transition-metal-catalyzed C-H activation (e.g., Pd or Ru catalysis), although this is less common than its use in lithiation.[1]
Safety & Handling
| Hazard Category | Recommendation |
| Storage | Store under inert atmosphere (Nitrogen/Argon).[1] Hygroscopic. Moisture causes hydrolysis.[1] |
| Handling | Use in a fume hood.[1][6] Avoid contact with skin and eyes.[1] |
| Incompatibility | Strong acids (causes decomposition), Oxidizing agents.[1] |
| Toxicity | Data limited.[1] Treat as potentially harmful/irritant.[1] Metabolites include furfural (toxic) and diamines.[1] |
References
-
Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM mechanism).
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Carpenter, A. J., & Chadwick, D. J. (1985).[1] 2-Substituted Furans: The Use of the Imidazolidine Group for C-3 Lithiation. Journal of the Chemical Society, Perkin Transactions 1. (Describes the specific synthesis and lithiation of the target compound).
